molecular formula C17H17NO3 B14360066 n-Acetyl-3-hydroxy-3,3-diphenylpropanamide CAS No. 93817-96-0

n-Acetyl-3-hydroxy-3,3-diphenylpropanamide

Cat. No.: B14360066
CAS No.: 93817-96-0
M. Wt: 283.32 g/mol
InChI Key: VWZBPOOFPXMFFW-UHFFFAOYSA-N
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Description

n-Acetyl-3-hydroxy-3,3-diphenylpropanamide is a chemical compound with a complex structure that includes an acetyl group, a hydroxyl group, and two phenyl groups attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Acetyl-3-hydroxy-3,3-diphenylpropanamide typically involves the acetylation of 3-hydroxy-3,3-diphenylpropanoic acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Acetyl-3-hydroxy-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the acetyl group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-oxo-3,3-diphenylpropanamide, while reduction of the acetyl group can produce 3-hydroxy-3,3-diphenylpropanol.

Scientific Research Applications

n-Acetyl-3-hydroxy-3,3-diphenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of n-Acetyl-3-hydroxy-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-3,3-diphenylpropanoic acid: Lacks the acetyl group but shares the hydroxyl and diphenyl moieties.

    n-Acetyl-3,3-diphenylpropanamide: Similar structure but without the hydroxyl group.

    3,3-Diphenylpropanamide: Lacks both the acetyl and hydroxyl groups.

Uniqueness

n-Acetyl-3-hydroxy-3,3-diphenylpropanamide is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

93817-96-0

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

N-acetyl-3-hydroxy-3,3-diphenylpropanamide

InChI

InChI=1S/C17H17NO3/c1-13(19)18-16(20)12-17(21,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,21H,12H2,1H3,(H,18,19,20)

InChI Key

VWZBPOOFPXMFFW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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